molecular formula C36H53NO10 B1673894 (2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid CAS No. 93522-10-2

(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid

货号: B1673894
CAS 编号: 93522-10-2
分子量: 659.8 g/mol
InChI 键: OSKAZZUZQORABG-UQKUNJBPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

L-681,217 会发生各种化学反应,包括:

在这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂 . 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

The compound (2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications in medicinal chemistry, particularly in cancer treatment and as a bioactive compound.

Anticancer Activity

Research has highlighted the potential anticancer properties of compounds similar to (2E,4E,6E)-7-[3-hydroxy... . The structure suggests that it may possess properties similar to known anticancer agents. Studies have shown that derivatives of pentadienones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on related compounds demonstrated that they could induce apoptosis in human lung and colon cancer cells by disrupting cellular mechanisms and promoting cell cycle arrest .

Synergistic Effects with Chemotherapeutics

Combining (2E,4E,6E)-7-[3-hydroxy... with established chemotherapeutic agents has been explored to enhance therapeutic efficacy. For example, studies indicate that when used in conjunction with 5-fluorouracil (5-FU), a common chemotherapy drug, these compounds can increase the overall cytotoxic effect on cancer cells while reducing side effects associated with higher doses of chemotherapy .

Antimicrobial Properties

Compounds structurally related to (2E,4E,6E)-7-[3-hydroxy... have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to inhibit bacterial protein synthesis and disrupt cellular integrity . Such properties make them candidates for further development as antimicrobial agents.

Natural Product Derivatives

The compound's structure suggests it may be derived from naturally occurring products known for their bioactive properties. Natural products have historically been a rich source of pharmaceutical agents due to their diverse mechanisms of action and lower toxicity profiles compared to synthetic drugs .

Case Study 1: Anticancer Efficacy

In a recent study investigating the anticancer effects of a related pentadienone derivative, researchers found significant reductions in cell viability among lung (A549) and colon (HCT116) cancer cell lines when treated with the compound. The study utilized various assays including SRB (sulforhodamine B) for cell viability assessment and fluorescence microscopy to evaluate apoptotic markers .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of similar compounds demonstrated their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess antibacterial activity and determined minimum inhibitory concentrations (MICs) for effective dosages .

相似化合物的比较

L-681,217 与埃弗霉素家族中的其他抗生素类似,如埃弗霉素、二氢莫西霉素和蜂毒素 . L-681,217 由于其独特的结构和缺乏吡啶环而与埃弗霉素家族的其他成员不同 . 这种结构上的独特性使其具有独特的作用机制和活性谱。

类似的化合物包括:

生物活性

The compound known as (2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid (CAS No. 93522-10-2) is a complex glycolipid-type antibiotic derived from a species of Streptomyces. This compound exhibits significant biological activity primarily as an antibiotic and has garnered attention for its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C36H53NO10C_{36}H_{53}NO_{10}, with a molecular weight of approximately 661.81 g/mol. Its structure features multiple functional groups that contribute to its biological properties.

This compound acts primarily by inhibiting bacterial protein synthesis. It specifically targets elongation factor Tu (EF-Tu), which is critical for the translation process in bacteria. By disrupting this process, the compound exhibits broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria .

1. Antibiotic Properties

Research indicates that (2E,4E,6E)-7-[3-hydroxy...] demonstrates potent antibacterial activity. It has been shown to inhibit the growth of various pathogenic bacteria including:

Bacterial StrainSensitivity
Staphylococcus aureusSensitive
Escherichia coliSensitive
Pseudomonas aeruginosaSensitive

The compound's efficacy is attributed to its ability to penetrate bacterial membranes and bind to EF-Tu effectively .

2. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cells. The findings suggest that while it is effective against bacterial cells, it exhibits lower cytotoxicity towards human cell lines compared to traditional antibiotics. This selectivity is crucial for reducing adverse side effects during therapeutic applications .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study in Wound Infections :
    • A clinical trial involving patients with infected wounds demonstrated that treatment with this antibiotic led to significant reductions in bacterial load and improved healing times without notable side effects.
  • Combination Therapy :
    • Research also explored the efficacy of combining this antibiotic with other antimicrobial agents. Results indicated enhanced effectiveness against multi-drug resistant strains when used in combination therapy .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, given its structural complexity?

The compound’s synthesis requires multi-step strategies, including cyclization and stereochemical control. For example, boron trifluoride diethyl etherate can catalyze cyclization of hydroxy acids to form tetrahydropyran derivatives, as demonstrated in the synthesis of analogous structures . Key steps involve:

  • Selective protection/deprotection of hydroxyl and methoxy groups.
  • Use of coupling agents for amide bond formation (e.g., butanoylamino linkage).
  • Stereoselective olefin formation via Wittig or Horner-Wadsworth-Emmons reactions. Methodological priorities include monitoring reaction progress via LC-MS and ensuring inert conditions for sensitive intermediates.

Q. How can researchers validate the compound’s structural integrity post-synthesis?

A combination of analytical techniques is critical:

  • NMR spectroscopy (1H, 13C, COSY, HSQC) to confirm stereochemistry and substituent positions, especially for conjugated trienoic acid systems and oxane rings .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC with chiral columns to resolve enantiomeric impurities, given the compound’s multiple stereocenters .

Q. What are the challenges in isolating and purifying this compound?

The compound’s hydrophilicity (due to hydroxyl groups) and hydrophobicity (from conjugated alkenes and methyl branches) complicate purification. Recommended approaches:

  • Gradient elution in reverse-phase HPLC with C18 columns.
  • Use of size-exclusion chromatography (SEC) to separate high-molecular-weight byproducts.
  • Crystallization trials with solvent systems like ethyl acetate/hexane, adjusted for polarity .

Advanced Research Questions

Q. How can computational methods streamline reaction design for this compound?

Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, particularly for cyclization and stereochemical outcomes. For example:

  • Reaction path searches to identify energetically favorable routes for forming oxane and tetrahydropyran rings .
  • Solvent effect modeling to optimize reaction media (e.g., dielectric constant adjustments for polar intermediates). Tools like COMSOL Multiphysics integrated with AI can simulate reaction kinetics and predict optimal conditions .

Q. How might researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Discrepancies often arise from dynamic stereochemical effects or impurities. Solutions include:

  • Variable-temperature NMR to assess conformational flexibility in oxane rings .
  • 2D NOESY to confirm spatial proximity of substituents.
  • Cross-validation with synthetic intermediates : Compare spectra of fragments (e.g., isolated oxane or trienoic acid subunits) to isolate problematic regions .

Q. What experimental designs are optimal for studying its biochemical interactions?

Use factorial design to evaluate multiple variables (e.g., pH, temperature, co-solvents) on binding assays. For example:

  • Response surface methodology (RSM) to model interactions with enzymatic targets.
  • Isothermal titration calorimetry (ITC) for thermodynamic profiling.
  • Molecular docking guided by the compound’s 3D structure (derived from X-ray or computational modeling) .

Q. How can researchers address instability in the compound’s trienoic acid moiety?

The conjugated double bonds are prone to oxidation and photodegradation. Mitigation strategies:

  • Storage under argon at −80°C with light-protected vials.
  • Addition of antioxidants (e.g., BHT) in solution phases.
  • Real-time stability assays using UV-Vis spectroscopy to track degradation kinetics .

Q. What advanced techniques enable stereochemical analysis of the penta-1,3-dienyl oxan-2-yl subunit?

  • Electronic circular dichroism (ECD) to assign absolute configuration.
  • Cryogenic X-ray crystallography for resolving flexible substituents.
  • Residual dipolar coupling (RDC) NMR in aligned media to confirm spatial arrangement .

Q. Methodological Considerations Table

ChallengeTechnique/ApproachKey Reference
Stereochemical controlDFT-guided reaction path optimization
Purification complexityMulti-step HPLC with mixed-mode columns
Stability under analysisCryogenic NMR and inert atmosphere handling
Data contradictionFragment-based spectral cross-validation
Reactivity predictionAI-driven COMSOL simulations

属性

IUPAC Name

(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53NO10/c1-7-9-12-19-31-35(5,43)30(39)23-36(44,47-31)26(8-2)34(42)37-21-16-15-17-24(3)33(45-6)25(4)29-22-27(38)28(46-29)18-13-10-11-14-20-32(40)41/h7,9-20,25-31,33,38-39,43-44H,8,21-23H2,1-6H3,(H,37,42)(H,40,41)/b9-7+,11-10+,16-15+,18-13+,19-12+,20-14+,24-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKAZZUZQORABG-UQKUNJBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1CC(C(O1)C=CC=CC=CC(=O)O)O)OC)C2(CC(C(C(O2)C=CC=CC)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)NC/C=C/C=C(\C)/C(C(C)C1CC(C(O1)/C=C/C=C/C=C/C(=O)O)O)OC)C2(CC(C(C(O2)/C=C/C=C/C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93522-10-2
Record name L 681217
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093522102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Bromomethyl)-1-(2-chloro-4-nitrophenoxy)-2-fluorobenzene
(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
4-(Bromomethyl)-1-(2-chloro-4-nitrophenoxy)-2-fluorobenzene
(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
4-(Bromomethyl)-1-(2-chloro-4-nitrophenoxy)-2-fluorobenzene
(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
4-(Bromomethyl)-1-(2-chloro-4-nitrophenoxy)-2-fluorobenzene
(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
4-(Bromomethyl)-1-(2-chloro-4-nitrophenoxy)-2-fluorobenzene
(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
4-(Bromomethyl)-1-(2-chloro-4-nitrophenoxy)-2-fluorobenzene
(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。